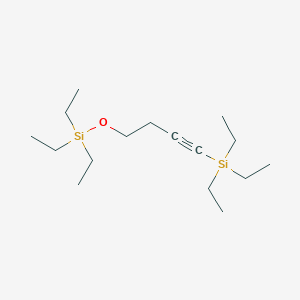









|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[Li]CC[CH2:9][CH3:10].[CH2:11]([Si:13]([CH2:17][CH3:18])([CH2:15][CH3:16])Cl)[CH3:12]>C1COCC1>[CH2:11]([Si:13]([CH2:9][CH3:10])([CH2:15][CH3:16])[O:5][CH2:1][CH2:2][C:3]#[C:4][Si:13]([CH2:17][CH3:18])([CH2:15][CH3:16])[CH2:11][CH3:12])[CH3:12]
|


|
Name
|
|
|
Quantity
|
34.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
640 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
171.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Si](Cl)(CC)CC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was stirred for 15 hours at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise to this solution within 15 minutes at such a rate that the temperature
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed −20° C
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with aqueous Na2CO3 solution (1%)
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in an ice bath
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with hexane (2×500 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated NaCl-Solution (300 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the drying agent the solvents
|
|
Type
|
CUSTOM
|
|
Details
|
were removed on a rotary evaporator
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was purified by distillation (p=0.05 mbar, head temperature=115°-110° C.), triethyl(4-(triethylsilyl)but-3-inyloxy)silane (88.9 g, 60%)
|
|
Type
|
CUSTOM
|
|
Details
|
being obtained
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)[Si](OCCC#C[Si](CC)(CC)CC)(CC)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |